molecular formula C7H8INO B13124192 1-Ethyl-5-iodopyridin-2(1H)-one

1-Ethyl-5-iodopyridin-2(1H)-one

Cat. No.: B13124192
M. Wt: 249.05 g/mol
InChI Key: XDPFWZKWINWGFM-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyridin-2(1H)-one is a halogenated pyridinone derivative characterized by an ethyl group at the N1 position and an iodine atom at the C5 position of the pyridinone ring. Its structure combines electron-withdrawing (iodine) and lipophilic (ethyl) groups, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

1-ethyl-5-iodopyridin-2-one

InChI

InChI=1S/C7H8INO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3

InChI Key

XDPFWZKWINWGFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=CC1=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the iodination of 1-ethylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows: [ \text{1-Ethylpyridin-2(1H)-one} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the iodine atom can yield 1-ethylpyridin-2(1H)-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

    Substitution: 1-Ethyl-5-substituted pyridin-2(1H)-one.

    Oxidation: this compound N-oxide.

    Reduction: 1-Ethylpyridin-2(1H)-one.

Scientific Research Applications

1-Ethyl-5-iodopyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-ethyl-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Alkyl Groups at N1

1-Methyl-5-iodopyridin-2(1H)-one (CAS 60154-05-4)
  • Molecular Formula: C₆H₆INO
  • Molecular Weight : 235.02 g/mol
  • Applications: Used as a building block in organic synthesis .
1-Isopropyl-5-bromopyridin-2(1H)-one (CAS 851087-08-6)
  • Molecular Formula: C₈H₁₀BrNO
  • Molecular Weight : 216.08 g/mol
  • Key Differences :
    • The isopropyl group enhances steric hindrance, which may reduce enzymatic degradation but limit solubility.
    • Bromine (vs. iodine) is less polarizable, altering electronic effects and reactivity in cross-coupling reactions .

Halogen Substituent Variations at C5

5-Bromo-3-chloro-6-methylpyridin-2(1H)-one (CAS 1091599-75-5)
  • Molecular Formula: C₆H₅BrClNO
  • Molecular Weight : 222.47 g/mol
  • Key Differences: Dual halogenation (Br, Cl) introduces strong electron-withdrawing effects, favoring nucleophilic aromatic substitution.
5-Iodopyridin-2(1H)-one (CAS 13472-79-2)
  • Molecular Formula: C₅H₄INO
  • Molecular Weight : 221.00 g/mol
  • Key Differences :
    • Lack of an N1 alkyl group reduces lipophilicity, impacting membrane permeability.
    • Melting Point: 192–196°C, higher than ethyl derivatives due to reduced alkyl chain flexibility .

Positional Isomerism

4-Iodo-1-methylpyridin-2(1H)-one (A178285)
  • Similarity Score : 0.82 (vs. target compound)
  • Key Differences :
    • Iodine at C4 alters electronic distribution, affecting hydrogen bonding and aromatic stacking interactions .
5-Iodo-6-methylpyridin-2(1H)-one (A150170)
  • Similarity Score : 0.79

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
1-Ethyl-5-iodopyridin-2(1H)-one C₇H₈INO 249.06 N1-Ethyl, C5-Iodo Not reported
1-Methyl-5-iodopyridin-2(1H)-one C₆H₆INO 235.02 N1-Methyl, C5-Iodo Not reported
5-Iodopyridin-2(1H)-one C₅H₄INO 221.00 C5-Iodo 192–196
5-Bromo-1-isopropylpyridin-2(1H)-one C₈H₁₀BrNO 216.08 N1-Isopropyl, C5-Bromo Not reported

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